molecular formula C15H12N2O2 B8616678 2-amino-4-quinolin-4-yloxyphenol

2-amino-4-quinolin-4-yloxyphenol

Cat. No. B8616678
M. Wt: 252.27 g/mol
InChI Key: DGYFSGQCIUAOJI-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

2-Nitro-4-(quinolin-4-yloxy)-phenol (prepared as described in Example 40, 3.1 g, 11 mmol, 1.0 eq.) was suspended into MeOH (100 mL) and the atmosphere was replaced by argon. The catalyst, 10% Pd/C, was added and the argon was replaced by a H2 atmosphere. The mixture was stirred for 16 h at balloon pressure at RT until TLC showed reaction done. The Pd/C was filtered, the MeOH removed and the crude was purified by column chromatography (10-100% EtOAc/Hexane to 2% MeOH/EtOAc) to yield 2-amino-4-(quinolin-4-yloxy)-phenol.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][C:5]=1[OH:21])([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:9]=[C:8]([O:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][C:5]=1[OH:21]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC1=CC=NC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h at balloon pressure at RT until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The Pd/C was filtered
CUSTOM
Type
CUSTOM
Details
the MeOH removed
CUSTOM
Type
CUSTOM
Details
the crude was purified by column chromatography (10-100% EtOAc/Hexane to 2% MeOH/EtOAc)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC1=CC=NC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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